Acetoxyvalerensre
Description
Acetylvalerenolic acid (C₁₇H₂₄O₄; molecular weight: 292.37), also known as acetoxyvalerenic acid, is a sesquiterpenic acid primarily isolated from Valeriana officinalis and related species . It is structurally characterized by a valerenane skeleton with an acetyl group modification, distinguishing it from other valerenane derivatives . This compound has garnered attention for its neuroprotective, anti-inflammatory, and GABAergic properties.
Properties
CAS No. |
81397-67-3 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(Z)-3-(1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7- |
InChI Key |
VBBXZFLAYWAXSK-XFFZJAGNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(C[C@@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |
Other CAS No. |
81397-67-3 |
Pictograms |
Environmental Hazard |
Synonyms |
acetylvalerenolic acid |
Origin of Product |
United States |
Preparation Methods
Acetylation of Valerenolic Acid
The most direct route to acetylvalerenolic acid involves the acetylation of valerenolic acid, a natural sesquiterpenoid isolated from V. officinalis. While no explicit protocols for this reaction exist in the provided sources, analogous acetylation methods from related compounds offer a framework:
Reaction Conditions
-
Acetylation Reagents : Acetic anhydride or acetyl chloride are commonly used for introducing acetyl groups. For example, the synthesis of N-acetyl-L-aspartic acid employs acetic anhydride in dichloroethane with N-methylmorpholine as a base.
-
Solvents : Dichloromethane, dichloroethane, or tetrahydrofuran (THF) are typical solvents for acetylation due to their inertness and ability to dissolve organic intermediates.
-
Temperature : Reactions are often conducted at 20–50°C to balance reaction rate and side-product formation.
Proposed Protocol
-
Dissolve valerenolic acid in dichloroethane.
-
Add N-methylmorpholine (1.4 equiv) and acetic anhydride (1.3 equiv) dropwise at 25°C.
-
Stir for 24 hours, followed by aqueous workup and purification via recrystallization.
Key Challenge : Valerenolic acid’s complex tricyclic structure may necessitate protective group strategies to prevent undesired side reactions at other functional groups.
Biosynthetic Approaches
Heterologous Production in Engineered Microbes
While no studies directly report acetylvalerenolic acid biosynthesis, the heterologous production of valerenic acid in Saccharomyces cerevisiae provides a template:
Metabolic Engineering Strategies
-
Precursor Enhancement : Overexpression of mevalonate (MVA) pathway genes (ERG8, ERG12, ERG19) to boost farnesyl pyrophosphate (FPP) production, the sesquiterpene precursor.
-
Cytochrome P450 Oxidation : Valerenic acid biosynthesis requires oxidation of valerena-4,7(11)-diene by a P450 enzyme. Analogous oxidation and acetylation steps could theoretically yield acetylvalerenolic acid.
Fermentation Optimization
-
In a 5-L bioreactor, valerenic acid titers reached 6.8 mg/L using glucose and ethanol feeding. Similar fed-batch strategies could be adapted for acetylvalerenolic acid.
Limitation : The absence of identified acetyltransferases specific to valerenolic acid in V. officinalis complicates pathway reconstruction.
Comparative Analysis of Methods
Scientific Research Applications
Anti-Inflammatory Properties
Acetylvalerenolic acid exhibits notable anti-inflammatory effects, primarily through the inhibition of the nuclear factor kappa B (NF-kB) signaling pathway. Research has shown that acetylvalerenolic acid significantly reduces NF-kB activity, which is crucial in mediating inflammatory responses.
- Case Study : A study demonstrated that acetylvalerenolic acid reduced NF-kB activity to 4% at a concentration of 100 µg/mL in HeLa cells, indicating its potential as a therapeutic agent in inflammatory conditions .
Table 1: Inhibitory Effects on NF-kB Activity
| Compound | Concentration (µg/mL) | NF-kB Activity (%) |
|---|---|---|
| Acetylvalerenolic Acid | 100 | 4 |
| Valerenic Acid | 100 | 25 |
Neuroprotective Effects
Acetylvalerenolic acid has been studied for its neuroprotective properties, particularly in models of neurodegeneration and ischemia. Its ability to enhance neuronal survival and reduce oxidative stress makes it a candidate for treating neurodegenerative diseases.
- Case Study : Research involving aged mice indicated that valerian root extract, which contains acetylvalerenolic acid, improved cognitive function and promoted neuroblast differentiation while reducing lipid peroxidation levels .
GABAergic Activity Modulation
The modulation of GABAergic activity is another significant application of acetylvalerenolic acid. It has been shown to enhance the activity of GABA receptors, which are vital for maintaining neuronal excitability and preventing overactivity that can lead to anxiety and seizures.
- Case Study : A study highlighted that acetylvalerenolic acid contributes to the modulation of GABAA receptors, correlating with its presence in valerian extracts. This suggests its potential use as a sedative or anxiolytic agent .
Table 2: GABAergic Modulation by Valerian Extracts
| Extract Type | Active Compound | Effect on GABAA Receptors |
|---|---|---|
| Ethyl Acetate Extract | Acetylvalerenolic Acid | Enhances receptor activity |
| Polar Extracts | Valerenic Acid | No significant effect |
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of acetylvalerenolic acid is crucial for its application in therapeutics. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action
Acetylvalerenolic acid exerts its effects primarily through the modulation of GABA type A receptors. It acts as a β2/3 subunit-specific modulator, enhancing the inhibitory effects of GABA in the central nervous system. This modulation leads to anxiolytic effects, making it a potential therapeutic agent for anxiety disorders .
Comparison with Similar Compounds
NF-κB Inhibition
- Acetylvalerenolic acid: Reduces NF-κB activity to 4% at 100 µg/mL, the most potent inhibitor among Valeriana derivatives .
- Valerenic acid : Reduces NF-κB activity to 25% under identical conditions, indicating weaker efficacy .
- Valerenal : Inhibits NF-κB but lacks quantitative data in available literature .
GABAₐ Receptor Modulation
- Acetylvalerenolic acid: Binds to GABAₐ receptors, enhancing inhibitory neurotransmission and contributing to anxiolytic effects .
- Valerenic acid : Acts as a partial agonist of 5-HT₅ₐ receptors and modulates GABAₐ receptors, but with lower binding affinity compared to acetylated derivatives .
- Valerenolic acid: Limited direct evidence for GABAergic activity; primary effects may relate to anti-inflammatory pathways .
Neuroprotection
- Acetylvalerenolic acid: Suppresses microglial activation (via NF-κB inhibition) and reduces neuronal loss in ischemic brain injury models .
- Valerenic acid : Protects hippocampal neurons through GABA-mediated cAMP signaling but shows weaker neuroprotection compared to acetylated forms .
Pharmacokinetic and Physicochemical Properties
| Property | Acetylvalerenolic Acid | Valerenic Acid |
|---|---|---|
| Solubility | Low (exact data unavailable) | Low (lipophilic) |
| Storage | −20°C (solid form) | −20°C (stable) |
| Bioavailability | Limited data; likely poor | Crosses blood-brain barrier |
| Half-life | Not characterized | Not characterized |
Key Research Findings
- Structural-Activity Relationship: Acetylation enhances NF-κB inhibition, as seen in the superior efficacy of acetylvalerenolic acid over valerenic acid .
- Synergistic Effects: Valeriana extracts containing both acetylvalerenolic acid and valerenic acid show amplified neuroprotection, likely due to multi-target mechanisms (GABA modulation + NF-κB suppression) .
- Therapeutic Potential: Acetylvalerenolic acid’s dual action on inflammation and neurotransmission makes it a candidate for treating ischemia-reperfusion injury, anxiety, and neurodegenerative diseases .
Biological Activity
Acetylvalerenolic acid is a compound derived from the plant Valeriana officinalis, commonly known as valerian. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and neuroprotective effects. This article reviews the current understanding of acetylvalerenolic acid's biological activity, supported by various studies and research findings.
Acetylvalerenolic acid is a sesquiterpenoid, characterized by its unique structure that contributes to its biological properties. The molecular formula is C15H22O3, with a molecular weight of approximately 250.34 g/mol. Its structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.
1. Anti-inflammatory Activity
Research indicates that acetylvalerenolic acid exhibits significant anti-inflammatory properties. A study demonstrated that this compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. Specifically, acetylvalerenolic acid showed inhibitory activity at concentrations of 100 μg/ml, suggesting its potential as an anti-inflammatory agent in various conditions .
2. Antioxidant Effects
Antioxidant activity is another critical aspect of acetylvalerenolic acid's biological profile. Its ability to scavenge free radicals may help mitigate oxidative stress-related damage in cells. This property is vital for protecting cellular integrity and function, particularly in neurodegenerative diseases where oxidative stress plays a significant role.
3. Neuroprotective Properties
Acetylvalerenolic acid has been studied for its neuroprotective effects, particularly in the context of anxiety and sleep disorders. The compound appears to modulate neurotransmitter systems, promoting relaxation and potentially improving sleep quality. Its effects on the central nervous system make it a candidate for further investigation in treating anxiety-related disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Effective Concentration |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-kB pathway | 100 μg/ml |
| Antioxidant | Free radical scavenging | Varies by assay |
| Neuroprotective | Modulation of neurotransmitter systems | Not specified |
Case Study: Inhibition of NF-kB Activation
In a controlled laboratory setting, acetylvalerenolic acid was tested against various inflammatory stimuli. The results indicated that at a concentration of 100 μg/ml, the compound effectively inhibited NF-kB activation in human cell lines, which is pivotal in the inflammatory process . This suggests that acetylvalerenolic acid could be beneficial in developing therapies for inflammatory diseases.
Q & A
Q. What validated analytical methods are recommended for quantifying acetylvalerenolic acid in plant extracts or biological samples?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for quantification due to their sensitivity and specificity. For HPLC, methods typically employ reversed-phase C18 columns with UV detection at 210–220 nm, optimized for resolving acetylvalerenolic acid from structurally similar terpenoids . GC methods require derivatization (e.g., silylation) to enhance volatility. Ensure calibration curves are validated for linearity (R² > 0.99) and limits of detection (LOD) are established using spiked matrices. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How should researchers ensure the stability of acetylvalerenolic acid during experimental storage and handling?
Acetylvalerenolic acid is prone to degradation under light, heat, and humidity. Store lyophilized samples at −80°C for long-term stability (≥12 months) or −20°C for short-term use (3–6 months). For solutions, use anhydrous solvents (e.g., DMSO) and aliquot to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis, comparing peak areas against freshly prepared standards. Document any degradation products (e.g., valerenic acid) in supplementary materials .
Q. What protocols are recommended for isolating acetylvalerenolic acid from Valeriana officinalis with high purity?
Optimize extraction using ethyl acetate or methanol, followed by silica gel chromatography for preliminary fractionation. Final purification can be achieved via preparative HPLC with a gradient elution (e.g., acetonitrile/water + 0.1% formic acid). Purity (≥95%) should be verified using orthogonal methods (HPLC, GC-MS, and NMR). For NMR characterization, report key signals: δ 2.05 (acetyl methyl), δ 5.35 (olefinic protons), and δ 1.20–1.50 (terpene backbone) .
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate the neuroprotective effects of acetylvalerenolic acid against ischemic injury?
Use established models (e.g., gerbil hippocampal CA1 ischemia/reperfusion). Administer acetylvalerenolic acid intraperitoneally at 10–50 mg/kg pre- or post-ischemia. Include controls for blood-brain barrier permeability (e.g., Evans blue assay). Assess outcomes via histopathology (Nissl staining for neuronal survival) and biomarkers (e.g., Iba-1 for microglial activation). Validate NF-κB inhibition using Western blot or luciferase reporter assays .
Q. What strategies resolve contradictions in reported bioactivity data for acetylvalerenolic acid across studies?
Discrepancies often arise from variations in compound purity, model systems, or dosing regimens. Perform meta-analyses using PRISMA guidelines to assess heterogeneity . Validate conflicting results by replicating experiments under standardized conditions (e.g., identical cell lines, purity ≥95%). Use sensitivity analysis to identify confounding variables (e.g., solvent effects in cell cultures) .
Q. How should dose-response relationships be optimized for acetylvalerenolic acid in mechanistic studies?
Conduct pilot studies to determine the effective concentration range (e.g., 1–100 µM in vitro). Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀ values. For in vivo studies, apply allometric scaling based on species-specific metabolic rates. Include negative controls (vehicle-only) and positive controls (e.g., valerenic acid) to contextualize efficacy .
Q. What methodologies are recommended for elucidating the interaction between acetylvalerenolic acid and GABAergic signaling pathways?
Use patch-clamp electrophysiology to measure GABAₐ receptor currents in transfected HEK293 cells or hippocampal neurons. Pair with calcium imaging to assess downstream signaling (e.g., cAMP/CREB activation). Validate specificity via siRNA knockdown of GABAₐ subunits or competitive antagonists (e.g., bicuculline). Correlate findings with behavioral assays (e.g., anxiolytic effects in rodent models) .
Methodological Best Practices
Q. How to ensure reproducibility when synthesizing acetylvalerenolic acid derivatives for structure-activity relationship (SAR) studies?
Document synthetic routes in detail, including reaction temperatures, catalysts (e.g., acetic anhydride for acetylation), and purification steps. Characterize intermediates and final products via HRMS, ¹H/¹³C NMR, and X-ray crystallography (if applicable). Deposit spectral data in public repositories (e.g., PubChem) .
Q. What statistical approaches are critical for analyzing acetylvalerenolic acid’s anti-inflammatory effects in mixed-cell cultures?
Use mixed-effects models to account for variability between cell batches. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For cytokine data (e.g., IL-6, TNF-α), normalize to protein content and log-transform skewed distributions. Report effect sizes (e.g., Cohen’s d) and confidence intervals .
Q. How to integrate omics data (transcriptomics, metabolomics) with phenotypic assays for mechanistic insights?
Perform pathway enrichment analysis (e.g., KEGG, GO) on differentially expressed genes linked to acetylvalerenolic acid treatment. Correlate metabolomic profiles (e.g., ROS-related metabolites) with phenotypic outcomes (e.g., neuronal survival) using multivariate methods (PCA, PLS-DA). Validate key nodes (e.g., NF-κB targets) via qPCR or CRISPR-Cas9 knockout .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
